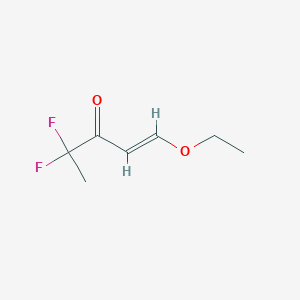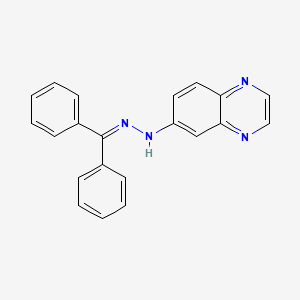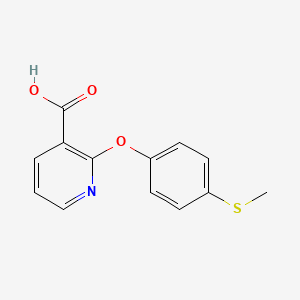
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one
概要
説明
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group and two fluorine atoms attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of ethyl vinyl ether with a difluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the difluorinated ketone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy group or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that can modulate biological pathways.
類似化合物との比較
Similar Compounds
(1E)-1-ethoxy-4-fluoropent-1-en-3-one: Similar structure but with only one fluorine atom.
(1E)-1-methoxy-4,4-difluoropent-1-en-3-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is unique due to the presence of both an ethoxy group and two fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
特性
分子式 |
C7H10F2O2 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
(E)-1-ethoxy-4,4-difluoropent-1-en-3-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-5-4-6(10)7(2,8)9/h4-5H,3H2,1-2H3/b5-4+ |
InChIキー |
DKOUCCXOYAEDPL-SNAWJCMRSA-N |
異性体SMILES |
CCO/C=C/C(=O)C(C)(F)F |
正規SMILES |
CCOC=CC(=O)C(C)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)


![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)




![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)



